molecular formula C25H27Cl2NO5 B11620129 Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

カタログ番号: B11620129
分子量: 492.4 g/mol
InChIキー: KDKSSCRKWYXEED-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the 1,4-dihydropyridine (DHP) class, characterized by a nitrogen-containing heterocyclic core with two ester groups at positions 3 and 3. Key structural features include:

  • Dipropan-2-yl ester groups: Enhances lipophilicity compared to smaller esters (e.g., diethyl) .
  • 4-Substituted furan moiety: A 5-(2,3-dichlorophenyl)furan-2-yl group at position 4 of the DHP ring, contributing to steric bulk and electronic effects via chlorine substituents .
  • 2,6-Dimethyl groups: Stabilizes the DHP ring conformation and influences pharmacokinetic properties .

特性

分子式

C25H27Cl2NO5

分子量

492.4 g/mol

IUPAC名

dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H27Cl2NO5/c1-12(2)31-24(29)20-14(5)28-15(6)21(25(30)32-13(3)4)22(20)19-11-10-18(33-19)16-8-7-9-17(26)23(16)27/h7-13,22,28H,1-6H3

InChIキー

KDKSSCRKWYXEED-UHFFFAOYSA-N

正規SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC(C)C

製品の起源

United States

準備方法

合成ルートと反応条件

4-[5-(2,3-ジクロロフェニル)フラン-2-イル]-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジプロパン-2-イルの合成は、通常、複数段階のプロセスを伴います。

    ジヒドロピリジンコアの形成: ハントシュジヒドロピリジン合成が一般的に用いられます。これは、アルデヒド(2,3-ジクロロベンズアルデヒドなど)、β-ケトエステル(メチルアセト酢酸など)、およびアンモニアまたはアンモニウム塩を還流条件下で縮合させることを含みます。

    フラン環の導入: フラン環は、鈴木カップリング反応を介して導入されます。この反応では、フラン環のボロン酸誘導体が、ハロゲン化されたジヒドロピリジン中間体とカップリングされます。

    エステル化: 最終段階は、エステル化で、ジプロパン-2-イルエステル基を導入し、通常、還流条件下で酸触媒を用います。

工業生産方法

この化合物の工業生産には、同様の合成ルートが採用される場合がありますが、大規模生産に合わせて最適化されています。これには、反応効率と収率を高めるための連続フロー反応器の使用や、結晶化やクロマトグラフィーなどの堅牢な精製技術の実装が含まれます。

化学反応の分析

科学研究への応用

化学

化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応と経路を探求できます。

生物学

生物学的研究では、4-[5-(2,3-ジクロロフェニル)フラン-2-イル]-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジプロパン-2-イルは、カルシウムチャネルブロッカーとしての可能性について研究されています。これは、心臓血管疾患や関連する状態を調査するための候補となります。

医学

医学的に、類似の構造を持つ化合物は、高血圧や狭心症の治療に使用されています。さまざまな治療用途におけるその有効性と安全性を調べる研究が進行中です。

産業

産業的には、この化合物は、新素材の開発や、医薬品や農薬の合成における中間体として使用できます。

科学的研究の応用

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in medicinal chemistry. Key areas of interest include:

  • Antioxidant Activity : Compounds in the dihydropyridine family are known for their ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
  • Cardiovascular Effects : The structural features of dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate may contribute to its potential as an antihypertensive agent by modulating calcium channel activity.

Comparative Studies

To highlight the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key features:

Compound NameStructural FeaturesUnique Aspects
4-(5-(2-chlorophenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridineSimilar furan and pyridine structureLacks dichloro substitution
Dimethyl 4-(2,6-dichloropyridin-3-yloxy)-dihydropyridineDifferent substituent on the pyridine ringFocused on pharmacological properties
5-o-Ethyl 3-o-methyl (4S)-4-(2,3-dichlorophenyl)-dihydropyridineEthoxy group additionEnhanced solubility properties

This comparison illustrates how the unique combination of furan and dichlorophenyl groups in dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-y] contributes to its distinct biological activities and potential applications.

Case Study 1: Antioxidant Activity Evaluation

A study investigated the antioxidant potential of dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-y]-derived compounds using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentration compared to control groups.

Case Study 2: Anticancer Screening

In vitro assays on cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity against specific cancer types. Mechanistic studies revealed that it induced apoptosis through mitochondrial pathways.

作用機序

類似の化合物との比較

類似の化合物

    ニフェジピン: 高血圧や狭心症の治療に使用される、よく知られたカルシウムチャネルブロッカーです。

    アムロジピン: より長い作用時間を持つ、別のジヒドロピリジン誘導体です。

    フェロジピン: 高い血管選択性で知られています。

独自性

4-[5-(2,3-ジクロロフェニル)フラン-2-イル]-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジプロパン-2-イルは、フラン環と特定のジクロロフェニル置換基の存在によりユニークです。これらの構造的特徴は、独自の薬物動態的および薬力学的特性を付与し、さらなる研究開発のための貴重な化合物となっています。

類似化合物との比較

Ester Group Variations

Compound Name Ester Groups Substituents on Furan/Phenyl Rings Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound (Dipropan-2-yl ester) Dipropan-2-yl 2,3-Dichlorophenyl on furan ~588.48* High lipophilicity; potential CNS activity
Dibenzyl 4-[5-(2,5-Dichlorophenyl)Furan-2-yl]-... Dibenzyl 2,5-Dichlorophenyl on furan 588.48 Enhanced aromatic interactions
Diethyl 4-(2,4-Dichlorophenyl)-... Diethyl 2,4-Dichlorophenyl (no furan) 419.5 Lower logP; broader solubility
Diethyl 4-(5-(Ethoxymethyl)Furan-2-yl)-... Diethyl Ethoxymethyl on furan ~408.45* Improved metabolic stability

*Calculated based on molecular formula.

Key Observations :

  • Diethyl esters offer a balance between lipophilicity and solubility .
  • Chlorine Substituent Positions : The 2,3-dichloro configuration (target compound) may enhance steric hindrance and electronic effects compared to 2,5-dichloro () or 2,4-dichloro () analogs, influencing receptor binding .

Core Modifications and Bioactivity

  • Pyrazole vs.
  • Amide Derivatives: Compounds like 4-(4-(dimethylamino)phenyl)-...bis(2-nitrophenyl)amide () replace esters with amides, reducing esterase susceptibility but increasing hydrogen-bonding capacity .

Pharmacological and Physicochemical Insights

  • Docking Studies : AutoDock Vina () predicts that the 2,3-dichlorophenyl group in the target compound may optimize hydrophobic interactions with receptor pockets compared to other chlorine configurations .
  • Spectroscopic Data :
    • IR : C=O stretches at ~1665 cm⁻¹ (common in esters) .
    • NMR : DHP ring protons (δ 5.25 ppm) and aromatic signals (δ 7.06–8.37 ppm) align with analogs, confirming structural integrity .

Challenges and Opportunities

  • Lumping Strategy: highlights that minor structural differences (e.g., chlorine position) can significantly alter bioactivity, complicating predictive modeling .
  • Synthetic Scalability : Dipropan-2-yl esters may require specialized reagents (e.g., isopropyl alcohols), increasing synthesis complexity compared to diethyl/dibenzyl analogs .

生物活性

Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DHP) is a synthetic compound belonging to the class of 1,4-dihydropyridines (DHPs). This class of compounds has garnered significant interest due to their diverse biological activities, including cardiovascular effects and potential anti-cancer properties. This article explores the biological activity of DHP, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DHP is characterized by its complex structure, which includes a dihydropyridine core substituted with a furan ring and dichlorophenyl group. The molecular formula is C25H28ClNO5C_{25}H_{28}ClNO_5, with a molecular weight of approximately 458.17 g/mol. The compound's structural features contribute to its biological activity by influencing its interaction with various biological targets.

1. Calcium Channel Blocker Activity

DHPs are well-known for their role as calcium channel blockers. Studies have demonstrated that DHP can inhibit voltage-gated calcium channels, leading to vasodilation and reduced blood pressure. This effect is particularly beneficial in treating hypertension and angina pectoris. The mechanism involves the binding of DHP to the L-type calcium channels, preventing calcium influx into vascular smooth muscle cells.

2. Anticancer Properties

Recent investigations have indicated that DHP exhibits significant anticancer activity against various cancer cell lines. For instance, studies have shown that DHP can induce apoptosis in HCT116 human colon cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . The compound's ability to disrupt cellular proliferation and induce cell cycle arrest highlights its potential as an anti-cancer agent.

3. Antimicrobial Activity

DHP has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

4. Neuroprotective Effects

Emerging studies suggest that DHP may offer neuroprotective benefits. It has been shown to mitigate oxidative stress in neuronal cells and enhance neurogenesis in animal models of neurodegenerative diseases . This property positions DHP as a candidate for further research in the context of diseases like Alzheimer's and Parkinson's.

Case Studies and Research Findings

StudyFindings
Schaller et al., 2018Demonstrated calcium channel blocking activity in vitro with significant vasodilatory effects in animal models .
Ahn et al., 2018Reported induction of apoptosis in HCT116 colon cancer cells via caspase activation pathways .
Ramesh et al., 2016Identified antimicrobial effects against resistant bacterial strains, suggesting a potential alternative therapeutic use .
Längle et al., 2015Explored neuroprotective effects in vitro, indicating reduced oxidative stress in neuronal cultures .

The biological activities of DHP can be attributed to several mechanisms:

  • Calcium Channel Interaction : Binding to L-type calcium channels inhibits calcium entry into cells.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through modulation of Bcl-2 family proteins.
  • Membrane Disruption : Interference with bacterial cell membranes leading to cell death.
  • Oxidative Stress Reduction : Scavenging free radicals and enhancing antioxidant defenses in neuronal cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,4-dihydropyridine derivatives with aryl-furan substituents, and how can purity be optimized?

  • The Hantzsch synthesis is a common method, involving a one-pot condensation of aldehydes, β-ketoesters, and ammonium acetate. For derivatives with aryl-furan groups, substituted furfural precursors (e.g., 2,3-dichlorophenyl furfural) are reacted with isopropyl acetoacetate and ammonia equivalents. Purity optimization involves solvent selection (ethanol or ethyl acetate) and ultrasound-assisted reactions to reduce side products . Recrystallization from ethyl acetate or ethanol typically yields >85% purity, confirmed by TLC and elemental analysis .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • 1H/13C-NMR : Key signals include the 1,4-dihydropyridine NH proton (δ 8.5–9.5 ppm, broad singlet) and furan protons (δ 6.5–7.5 ppm). The dichlorophenyl group shows aromatic splitting patterns (δ 7.0–7.8 ppm) .
  • FTIR : Stretching vibrations for ester carbonyls (1700–1750 cm⁻¹), NH (3200–3400 cm⁻¹), and C-Cl (600–800 cm⁻¹) are diagnostic .
  • X-ray crystallography : SHELX-refined structures validate the planar 1,4-dihydropyridine ring and dihedral angles between substituents .

Q. What are the primary pharmacological targets for 1,4-dihydropyridine derivatives, and how is activity assessed?

  • Calcium channel blockade is a key target, evaluated via patch-clamp assays on vascular smooth muscle cells. Derivatives with aryl-furan groups may also exhibit antimicrobial activity, tested via MIC (minimum inhibitory concentration) assays against Gram-positive bacteria . Computational docking (AutoDock Vina) predicts binding affinities to L-type calcium channels, with scoring functions prioritizing steric and electrostatic complementarity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of bulky 1,4-dihydropyridines?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of dichlorophenyl-furan precursors but may increase side reactions. Ethanol with catalytic gluconic acid (5 mol%) enhances regioselectivity .
  • Microwave/ultrasound assistance : Reduces reaction time from hours to minutes (e.g., 30 min under ultrasound irradiation at 60°C) and improves yield by 15–20% .
  • Substituent tuning : Isopropyl ester groups (vs. ethyl) reduce steric hindrance during cyclization, as shown in comparative studies .

Q. How should researchers resolve contradictions in NMR and X-ray data for dihydropyridine derivatives?

  • Dynamic effects : NH proton exchange in DMSO-d6 can broaden signals, leading to misinterpretation. Use low-temperature NMR (−20°C) to slow exchange and resolve splitting .
  • Crystallographic disorder : In X-ray structures, dichlorophenyl groups may exhibit positional disorder. Apply SHELXL’s PART instruction to model alternative conformers and refine occupancy ratios .
  • Validation via DFT : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (B3LYP/6-31G**) to identify artifacts .

Q. What computational strategies improve docking accuracy for dihydropyridines targeting ion channels?

  • Flexible side chains : Use AutoDock Vina’s adjustable rotatable bonds for receptor residues (e.g., Glu-1017 in Cav1.2) to account for induced-fit binding .
  • Solvent modeling : Include explicit water molecules in docking grids to improve scoring of hydrophobic interactions with the dihydropyridine ring .
  • MD refinement : Follow docking with 100 ns molecular dynamics (GROMACS) to assess binding stability, focusing on RMSD and hydrogen-bond persistence .

Q. How can researchers address discrepancies between in vitro and in vivo activity data for this compound?

  • Metabolic stability : Test hepatic microsomal degradation (e.g., rat liver S9 fraction) to identify rapid ester hydrolysis as a cause of reduced in vivo efficacy .
  • Formulation adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability, as demonstrated for analogous dihydropyridines .
  • Off-target profiling : Use kinome-wide screening (Eurofins KinaseProfiler) to rule out interference from kinases or GPCRs .

Methodological Notes

  • Synthetic protocols : Prioritize ultrasound-assisted methods for reproducibility .
  • Structural validation : Cross-validate NMR/X-ray data with DFT calculations to resolve ambiguities .
  • Docking workflows : Combine AutoDock Vina with MD simulations for robust binding predictions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。